molecular formula C17H19NO7 B11155473 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Cat. No.: B11155473
M. Wt: 349.3 g/mol
InChI Key: WGASMZISRZQOHI-UHFFFAOYSA-N
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Description

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic derivative of beta-alanine conjugated with a substituted coumarin scaffold. The core structure comprises a chromen-2-one ring system with methoxy (7,8-dimethoxy) and methyl (4-methyl) substituents, linked via an acetyl group to beta-alanine.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

3-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-9-10-4-5-12(23-2)16(24-3)15(10)25-17(22)11(9)8-13(19)18-7-6-14(20)21/h4-5H,6-8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

WGASMZISRZQOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves several steps. One common method includes the reaction of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid with beta-alanine under specific conditions . The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol. The product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced forms of the chromen-3-yl moiety.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Chemistry

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine serves as a building block for synthesizing more complex molecules. Its unique structure allows for creating diverse chemical libraries for drug discovery and development.

Biology

The compound has been studied for its potential biological activities:

  • Antioxidant Activity: Exhibits significant antioxidant properties that may mitigate oxidative stress in cells.
  • Anticancer Mechanisms: Research indicates that it can induce apoptosis in cancer cells through intrinsic pathways by promoting cytochrome c release and caspase activation .
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer progression and inflammation, such as DNA gyrase .

Medicine

This compound shows promise in treating various diseases:

  • Cancer Treatment: Its ability to inhibit tumor growth-related enzymes suggests potential use in anticancer therapies.
  • Neurological Disorders: There is ongoing research into its effects on neurodegenerative diseases like Alzheimer’s due to its biological activity profile .

Industry

The compound is utilized in producing certain perfumes and fabric conditioners due to its pleasant aroma and stability. Its applications in the fragrance industry highlight its versatility beyond medicinal uses .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of N-[7,8-dimethoxy]-beta-alanine on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Further research is required to elucidate the specific molecular targets involved.

Case Study 2: Anti-inflammatory Properties
Research demonstrated that N-[7,8-dimethoxy]-beta-alanine reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-3-yl moiety is known to interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The beta-alanine residue may also contribute to the compound’s biological activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Analogues

The compound shares structural homology with N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (e.g., compounds 3a-l in ). Key differences include:

  • Chromen-2-one substituents : The target compound features 7,8-dimethoxy and 4-methyl groups, while 3a-l derivatives have a 4-methyl-7-oxyacetamide substituent.
  • Functional groups: The target compound’s acetyl-beta-alanine linkage contrasts with the thiazolidinone and acetamide moieties in 3a-l.

These structural variations influence solubility and bioactivity. For example, thiazolidinone derivatives are associated with antimicrobial and anticancer properties, whereas beta-alanine conjugates may enhance metabolic compatibility or receptor targeting .

Beta-Alanine Derivatives

highlights beta-alanine derivatives (e.g., acetyl asparaginic acid, GABA analogs) as having antihypoxic effects in methemoglobinemia models, outperforming succinate-based comparators at 100 mg/kg.

Agrochemical Analogues

lists beta-alanine derivatives like benfuracarb (a carbamate insecticide) and diethatyl-ethyl (a herbicide). These compounds share the beta-alanine backbone but are functionalized with pesticidal groups (e.g., benzofuranyloxycarbonyl, chloroacetyl). This underscores the versatility of beta-alanine conjugates, with applications diverging based on substituent chemistry: pharmaceuticals (target compound) vs. agrochemicals (benfuracarb) .

Pharmacological and Functional Insights (Inferred)

  • Antihypoxic Potential: Beta-alanine derivatives in show dose-dependent efficacy, suggesting the target compound may require similar dosing for optimal activity.
  • Toxicity Profile : Agrochemical analogs () highlight the need for rigorous toxicological studies, as substituents dictate safety margins.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Applications Key Findings from Evidence
Target Compound Chromen-2-one + beta-alanine 7,8-dimethoxy, 4-methyl, acetyl Potential pharmaceuticals Inferred bioactivity from analogs
N-(thiazolidin-3-yl) acetamides (3a-l ) Chromen-2-one + thiazolidinone 4-methyl, 7-oxyacetamide Antimicrobial/anticancer Synthesized via ZnCl₂ catalysis
Benfuracarb Beta-alanine + benzofuranyl Benzofuranyloxycarbonyl Insecticide Agrochemical use
Mexidol (Comparator) Pyridoxine derivative Succinate, ethyl groups Antihypoxant Lower efficacy vs. beta-alanine

Biological Activity

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C23H23NO7
  • Molecular Weight: 425.4 g/mol
  • IUPAC Name: (2S)-2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells.
  • Anticancer Mechanisms: Research indicates that this compound can induce apoptosis in cancer cells through the intrinsic pathway by promoting cytochrome c release and caspase activation .
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer progression and inflammation, such as DNA gyrase, which is crucial for bacterial DNA replication.

Biological Activity Overview

Activity Type Description
Anticancer Induces apoptosis in various cancer cell lines; potential for clinical application in oncology.
Antioxidant Reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Inhibits inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
Antimicrobial Exhibits activity against specific bacterial strains by inhibiting their growth mechanisms.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanistic Insights:
    • In vitro studies revealed that the compound interacts with DNA, causing conformational changes and leading to severe DNA damage through intercalation and adduct formation . This mechanism is pivotal for its anticancer properties.
  • Therapeutic Potential:
    • The compound has been explored for its potential in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease .

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